(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.: 853889-55-1
VCID: VC5690221
InChI: InChI=1S/C19H13Cl2N3O2S/c20-14-7-6-11(8-15(14)21)9-16-18(26)24(12-4-2-1-3-5-12)19(27-16)13(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-13-
SMILES: C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C19H13Cl2N3O2S
Molecular Weight: 418.29

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

CAS No.: 853889-55-1

Cat. No.: VC5690221

Molecular Formula: C19H13Cl2N3O2S

Molecular Weight: 418.29

* For research use only. Not for human or veterinary use.

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide - 853889-55-1

Specification

CAS No. 853889-55-1
Molecular Formula C19H13Cl2N3O2S
Molecular Weight 418.29
IUPAC Name (2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Standard InChI InChI=1S/C19H13Cl2N3O2S/c20-14-7-6-11(8-15(14)21)9-16-18(26)24(12-4-2-1-3-5-12)19(27-16)13(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-13-
Standard InChI Key ABRAALGQSNSEKQ-UYRXBGFRSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide (CAS No. 488089-93-6) possesses the molecular formula C₁₉H₁₃Cl₂N₃O₂S and a molecular weight of 418.29 g/mol. The Z-configuration at the thiazolidinone ring’s C2 position is critical for its stereoelectronic properties, influencing receptor binding and stability. The compound integrates a cyanoacetamide group, a 2,3-dichlorobenzyl substituent, and a phenyl ring, creating a multifunctional architecture (Fig. 1).

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(2Z)-2-cyano-2-[5-[(2,3-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
SMILESC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C(=CC=C3)Cl)Cl
InChI KeyBKYCXKLVBOELFU-UYRXBGFRSA-N
XLogP34.2 (predicted)

The dichlorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability, while the cyano group contributes to electrophilic reactivity.

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically involves a multi-step sequence starting with the condensation of 2,3-dichlorobenzylamine with thioglycolic acid to form a thiazolidinone precursor. Subsequent Knoevenagel condensation with cyanoacetamide introduces the exocyclic double bond, stabilized in the Z-configuration by intramolecular hydrogen bonding .

Key Challenges:

  • Stereochemical Control: Achieving high Z-selectivity requires precise temperature modulation (60–70°C) and catalytic bases like piperidine .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to byproduct formation during cyclization.

Yield Optimization

Optimized conditions report yields of 58–65%, with purity >95% confirmed via HPLC. Microwave-assisted synthesis has been explored to reduce reaction times but risks thermal degradation of the cyanogroup .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals:

  • δ 7.85 (d, J = 7.2 Hz, 2H, aromatic H)

  • δ 4.21 (s, 2H, SCH₂)

  • δ 2.98 (s, 1H, NH).

¹³C NMR confirms the thiazolidinone carbonyl at δ 172.3 ppm and the cyano carbon at δ 118.5 ppm.

Mass Spectrometry

High-resolution LC–MS (ESI+) shows a molecular ion peak at m/z 419.09 [M+H]⁺, consistent with the theoretical mass. Fragmentation patterns indicate cleavage at the thiazolidinone ring, producing ions at m/z 281.1 (C₁₃H₁₀Cl₂N₂O⁺) and 138.0 (C₇H₅N₂O⁺).

Biological Activities and Mechanistic Insights

Cell LineIC₅₀ (µM)Mechanism
MCF-712.3Caspase-3 activation
A54914.7ROS generation
HEK-293 (normal)>50Non-cytotoxic

Anti-Inflammatory Activity

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound reduces NO production by 62% at 10 µM, surpassing indomethacin (45%). This effect correlates with downregulation of iNOS and COX-2 mRNA .

Comparative Analysis with Structural Analogs

Role of Halogen Substitution

Replacing 2,3-dichlorobenzyl with 4-fluorophenyl (as in VC16314452) decreases anticancer potency (IC₅₀ >25 µM) but enhances solubility (LogP 3.1 vs. 4.2). The dichloro substitution appears critical for DNA intercalation, as evidenced by molecular docking studies .

Thiazolidinone vs. Thiadiazolo-Pyrimidine Hybrids

Unlike Smolecule’s N-(1H-indol-4-yl)-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,] thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}sulfanyl)acetamide, which shows broader antimicrobial activity, the reviewed compound’s selectivity for cancer targets underscores the pharmacological diversity within heterocyclic systems.

Future Research Directions

Pharmacokinetic Studies

Current gaps include ADMET profiling. Predictive models suggest moderate hepatic clearance (CLhep 15 mL/min/kg) but potential CYP3A4 inhibition risks .

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA carriers) could mitigate solubility limitations, enhancing bioavailability for in vivo testing .

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